molecular formula C7H6BrN3 B1377994 5-Bromoimidazo[1,2-A]pyridin-2-amine CAS No. 1350738-82-7

5-Bromoimidazo[1,2-A]pyridin-2-amine

Cat. No.: B1377994
CAS No.: 1350738-82-7
M. Wt: 212.05 g/mol
InChI Key: LGEYLALWDKSHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 5-position and an amino group at the 2-position.

Scientific Research Applications

5-Bromoimidazo[1,2-A]pyridin-2-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 5-Bromoimidazo[1,2-A]pyridin-2-amine may have similar hazards.

Future Directions

Imidazo[1,2-a]pyridine analogues, including 5-Bromoimidazo[1,2-A]pyridin-2-amine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction of this compound could be in the development of new antituberculosis drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromoimidazo[1,2-A]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This method typically involves a one-pot tandem cyclization and bromination process. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: These reactions often require catalysts such as palladium or copper, and conditions may include elevated temperatures and inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Cyclization Reactions: Products include more complex fused ring systems.

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: Lacks the bromine atom and amino group, resulting in different reactivity and applications.

    3-Bromoimidazo[1,2-A]pyridine: Similar structure but with the bromine atom at the 3-position, leading to different chemical properties and reactivity.

Uniqueness

5-Bromoimidazo[1,2-A]pyridin-2-amine is unique due to the specific positioning of the bromine atom and amino group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYLALWDKSHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 3
5-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 4
5-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 6
5-Bromoimidazo[1,2-A]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.